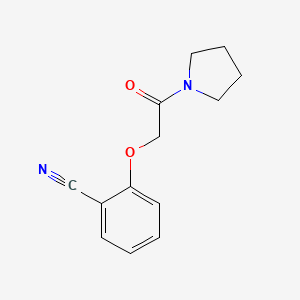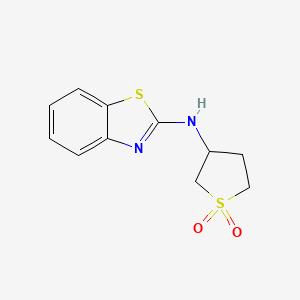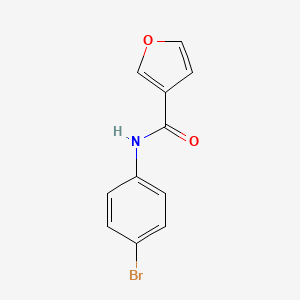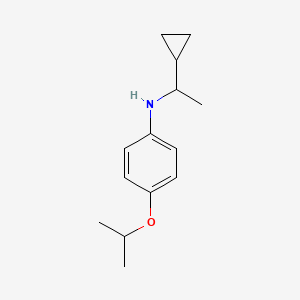
4-(4-Fluorobenzyloxy)Phenol
説明
4-(4-Fluorobenzyloxy)Phenol is a useful research compound. Its molecular formula is C13H11FO2 and its molecular weight is 218.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anaerobic Transformation of Phenol : A study investigated the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium, utilizing isomeric fluorophenols like 2-fluorophenol and 3-fluorophenol as analogues. This research is significant for understanding the anaerobic degradation pathways of phenolic compounds, including those related to 4-(4-Fluorobenzyloxy)Phenol (Genthner, Townsend, & Chapman, 1989).
Synthetic Pathways in Bacteria : A novel synthetic pathway for phenol was created in Escherichia coli, which is crucial for understanding the microbial synthesis of phenol and related compounds. This study could provide insights into the microbial interactions with compounds like this compound (Miao et al., 2015).
Properties of Phenol Carboxylase : Research on the properties of phenol carboxylase, an enzyme involved in the metabolism of phenol, helps in understanding the biochemical pathways and potential biotechnological applications of phenol derivatives, including this compound (Lack, Tommasi, Aresta, & Fuchs, 1991).
Artificial Cyclase for Polyprenoids : A study presented a new artificial cyclase for the enantioselective cyclization of 2-(polyprenyl)phenol derivatives, which could have implications in the synthesis and study of compounds like this compound (Ishibashi, Ishihara, & Yamamoto, 2004).
Phenol Hydroxylase Structure : Understanding the structure of phenol hydroxylase, an enzyme that hydroxylates phenols, can provide insights into the enzymatic interaction and potential modification of phenolic compounds, including this compound (Enroth, Neujahr, Schneider, & Lindqvist, 1998).
Synthesis of Tyrosinase Inhibitors : Research on the synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy] phenol, a tyrosinase inhibitor, could be relevant for understanding the synthesis and applications of phenolic compounds like this compound (Ying-qi, 2010).
UDP-Glucuronosyltransferase and Phenol Binding : A study focused on identifying the phenol binding site of UDP-glucuronosyltransferases, which has implications for understanding the interaction and metabolism of phenolic compounds (Xiong et al., 2006).
Synthesis Technique for Herbicide Intermediates : Research on the synthesis of 4-(4'-cyano-2'-fluorophenoxy) phenol, an important intermediate of phenoxypropionate herbicide, could offer insights into the chemical synthesis and industrial applications of related phenolic compounds (Yuan-yuan, 2009).
Fluorinated o-Aminophenol Derivatives for pH Measurement : A study on fluorinated o-aminophenol derivatives for intracellular pH measurement highlights the potential biomedical applications of phenolic compounds and their derivatives (Rhee, Levy, & London, 1995).
特性
IUPAC Name |
4-[(4-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYCRWSZATVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7524613.png)



![1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]ethanamine](/img/structure/B7524640.png)


![N-[4-[[(2-chloroacetyl)amino]methyl]phenyl]-2-methylpropanamide](/img/structure/B7524672.png)

![1-[(5-Amino-2-methoxyphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7524684.png)
![2-amino-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanol](/img/structure/B7524685.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2-bromophenyl)acetamide](/img/structure/B7524689.png)
![3-[[Cyclohexyl(phenyl)methyl]amino]propanoic acid](/img/structure/B7524694.png)
